
(4S)-4-Isopropyl-3-acetyloxazolidine-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Isopropyl-3-acetyloxazolidine-5-one, commonly known as IAox, is a chemical compound that has been in the spotlight for its potential applications in scientific research. IAox is a chiral molecule that belongs to the family of oxazolidines, which are known for their diverse biological activities. IAox has been shown to exhibit unique properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of IAox is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological pathways. IAox has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, making it a potential candidate for the development of new antibiotics. IAox has also been shown to inhibit the activity of enzymes involved in the replication of viruses, making it a potential candidate for the development of new antiviral drugs.
Biochemical and Physiological Effects
IAox has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. IAox has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, IAox has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers.
Avantages Et Limitations Des Expériences En Laboratoire
IAox has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for research purposes. It is also a chiral molecule, which makes it a valuable tool for the preparation of chiral compounds. However, IAox has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. Additionally, IAox can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on IAox. One potential direction is the development of new antibiotics based on IAox. IAox has been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall biosynthesis, making it a potential candidate for the development of new antibiotics. Another potential direction is the development of new antiviral drugs based on IAox. IAox has been shown to inhibit the activity of enzymes involved in viral replication, making it a potential candidate for the development of new antiviral drugs. Finally, IAox can be used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the preparation of chiral compounds. The development of new methods for the use of IAox as a chiral auxiliary could have significant implications for the synthesis of new bioactive molecules.
Méthodes De Synthèse
The synthesis of IAox involves the reaction of isobutyraldehyde and acetone in the presence of a chiral catalyst. The reaction takes place under mild conditions and produces IAox as a single diastereomer with high enantiomeric purity. The synthesis method has been optimized to produce IAox in large quantities, making it readily available for scientific research.
Applications De Recherche Scientifique
IAox has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. IAox has been used as a building block for the synthesis of various bioactive molecules, including natural products and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the preparation of chiral compounds.
Propriétés
Numéro CAS |
125679-71-2 |
|---|---|
Nom du produit |
(4S)-4-Isopropyl-3-acetyloxazolidine-5-one |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-8(11)12-4-9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 |
Clé InChI |
QOSOTPZRTCWDOH-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)OCN1C(=O)C |
SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
SMILES canonique |
CC(C)C1C(=O)OCN1C(=O)C |
Synonymes |
5-Oxazolidinone, 3-acetyl-4-(1-methylethyl)-, (4S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




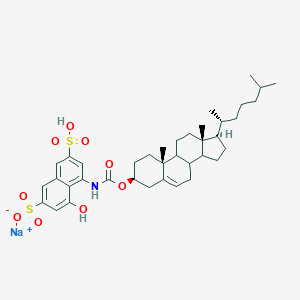
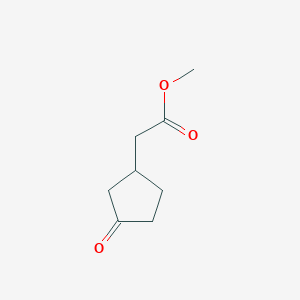
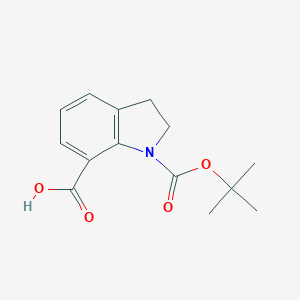
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)
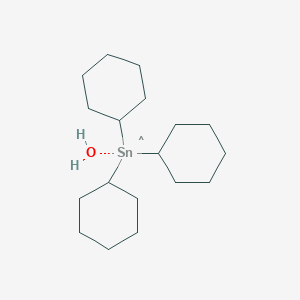

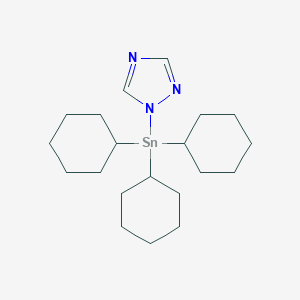
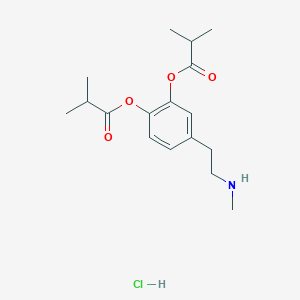

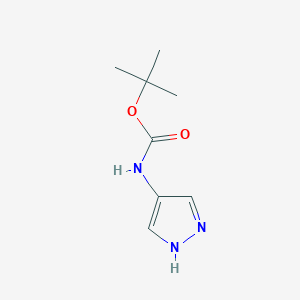
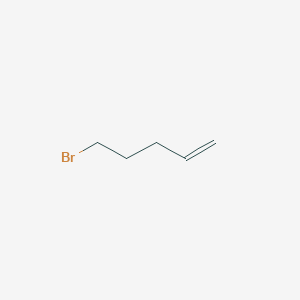

![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)